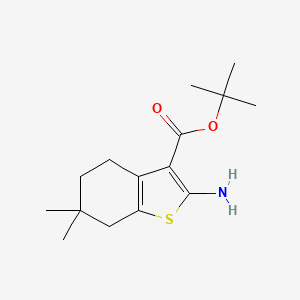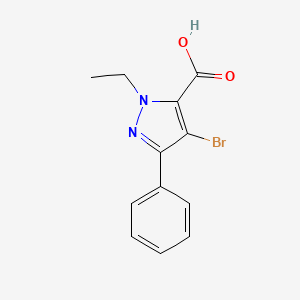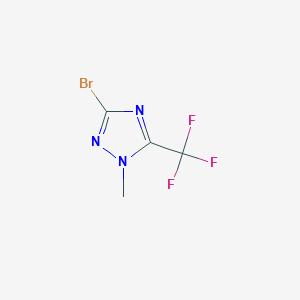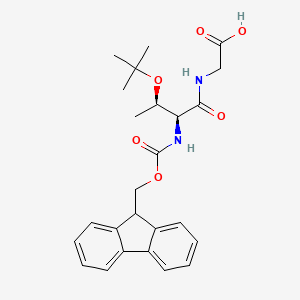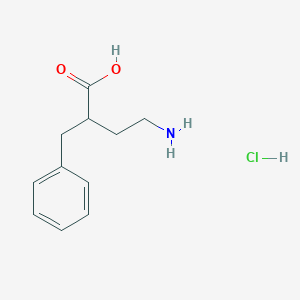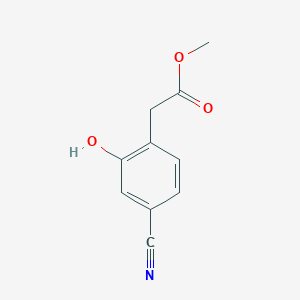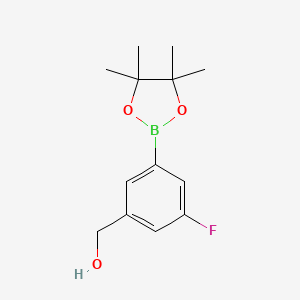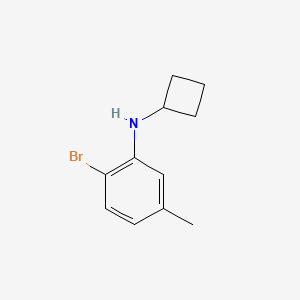
Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH
Übersicht
Beschreibung
Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is a complex amino acid derivative commonly used in peptide synthesis. It consists of serine (Ser) and threonine (Thr) amino acids, both protected with specific functional groups to prevent unwanted reactions during synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino terminus, while the tert-butyl (tBu) and Psi(Me,Me)pro groups protect the side chains of serine and threonine, respectively.
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The compound is typically synthesized using Fmoc-based SPPS. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Chemoselective Ligation: This method involves the selective formation of peptide bonds between serine and threonine derivatives. Cyclization reactions can be used to form cyclic peptides.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to handle large batches efficiently.
Purification and Quality Control: After synthesis, the compound undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure high purity and quality.
Types of Reactions:
Deprotection: The Fmoc group is removed using a base, typically 20% piperidine in DMF (dimethylformamide).
Cleavage: The tBu and Psi(Me,Me)pro protecting groups are removed under acidic conditions, such as trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Deprotection: Piperidine, DMF.
Cleavage: TFA, water, triisopropylsilane (TIPS).
Major Products Formed:
Deprotection: Fmoc-deprotected amino acid.
Cleavage: Free serine and threonine residues.
Wissenschaftliche Forschungsanwendungen
Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is widely used in scientific research due to its versatility in peptide synthesis. Its applications include:
Peptide Synthesis: It serves as a building block for synthesizing complex peptides and proteins.
Drug Development: The compound is used in the development of therapeutic peptides and small molecules.
Biomolecular Research: It aids in studying protein-protein interactions and enzyme mechanisms.
Wirkmechanismus
The compound itself does not have a direct biological activity but serves as a precursor in the synthesis of biologically active peptides. The mechanism of action depends on the final peptide or protein synthesized using Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Ser(tBu)-OH: Similar to the compound but lacks the threonine component.
Fmoc-Thr(Psi(Me,Me)pro)-OH: Similar to the compound but lacks the serine component.
Uniqueness: Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is unique due to its dual protection of both serine and threonine, making it highly versatile in peptide synthesis.
Eigenschaften
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c1-17-24(26(33)34)31(29(5,6)38-17)25(32)23(16-37-28(2,3)4)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34)/t17-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAILEBHPYBEGO-CQLNOVPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


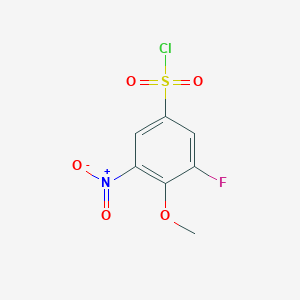
![6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1450275.png)
![N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1450278.png)


![[3-(2-Chloroethoxy)phenyl]amine hydrochloride](/img/structure/B1450285.png)
